molecular formula C20H21N3O4S2 B505886 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 606923-54-0

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B505886
CAS No.: 606923-54-0
M. Wt: 431.5g/mol
InChI Key: PFWXGYLHFWNDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a structurally complex acetamide derivative featuring a phenoxy group substituted with an isopropyl moiety at the ortho position and a sulfonamide-linked thiazole ring at the para position of the phenylacetamide backbone. This compound belongs to a class of molecules designed to integrate sulfonamide and heterocyclic motifs, which are often associated with biological activity, such as enzyme inhibition or antimicrobial properties . The thiazole ring, a common pharmacophore, may participate in hydrogen bonding or π-π interactions with biological targets.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWXGYLHFWNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation of 2-Isopropylphenol

The phenoxyacetic acid backbone is synthesized through a nucleophilic substitution reaction. 2-Isopropylphenol reacts with chloroacetic acid under basic conditions:

2-Isopropylphenol+ClCH2COOHNaOHH2O, 80–100°C2-(2-Isopropylphenoxy)acetic acid+HCl\text{2-Isopropylphenol} + \text{ClCH}2\text{COOH} \xrightarrow[\text{NaOH}]{\text{H}2\text{O, 80–100°C}} \text{2-(2-Isopropylphenoxy)acetic acid} + \text{HCl}

Optimized Conditions :

  • Solvent : Water or aqueous ethanol.

  • Base : Sodium hydroxide (2.5 equiv).

  • Temperature : 80–100°C for 6–8 hours.

  • Yield : 75–85% after recrystallization.

Alternative Pathway via Ullmann Coupling

For higher purity, a copper-catalyzed coupling between 2-iodoisopropylbenzene and glycolic acid has been reported:

2-Iodoisopropylbenzene+HOCH2COOHCuSO4SOLVESSO 200, 180°C2-(2-Isopropylphenoxy)acetic acid\text{2-Iodoisopropylbenzene} + \text{HOCH}2\text{COOH} \xrightarrow[\text{CuSO}4]{\text{SOLVESSO 200, 180°C}} \text{2-(2-Isopropylphenoxy)acetic acid}

Key Parameters :

  • Catalyst : Copper(II) sulfate (5 mol%).

  • Solvent : High-boiling hydrocarbon (e.g., SOLVESSO 200).

  • Temperature : 160–200°C under atmospheric pressure.

  • Yield : 90–96%.

Synthesis of 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

Sulfonylation of 4-Aminobenzenesulfonyl Chloride

The sulfonamide fragment is prepared by reacting 4-aminobenzenesulfonyl chloride with 2-aminothiazole :

4-Aminobenzenesulfonyl chloride+2-AminothiazoleEt3NTHF, 0–5°C4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide\text{4-Aminobenzenesulfonyl chloride} + \text{2-Aminothiazole} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0–5°C}} \text{4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide}

Optimized Conditions :

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0–5°C.

  • Reaction Time : 4–6 hours.

  • Yield : 70–78% after column chromatography.

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Purity is confirmed by HPLC (>98%) and 1H^1H NMR:

  • δ 7.8 ppm (d, 2H, aromatic protons adjacent to sulfonamide).

  • δ 6.9 ppm (s, 1H, thiazole C-H).

Acetamide Coupling: Final Assembly

Activation of 2-(2-Isopropylphenoxy)acetic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride :

2-(2-Isopropylphenoxy)acetic acidSOCl2,reflux2-(2-Isopropylphenoxy)acetyl chloride\text{2-(2-Isopropylphenoxy)acetic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-(2-Isopropylphenoxy)acetyl chloride}

Conditions :

  • Solvent : Toluene.

  • Temperature : 70°C for 3 hours.

  • Yield : 95–98%.

Amide Bond Formation

The acyl chloride reacts with 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide in the presence of a base:

2-(2-Isopropylphenoxy)acetyl chloride+4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideDMAPCH2Cl2Target Compound\text{2-(2-Isopropylphenoxy)acetyl chloride} + \text{4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide} \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}2} \text{Target Compound}

Optimized Protocol :

  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Dichloromethane at 0°C.

  • Reaction Time : 12 hours at room temperature.

  • Workup : Extraction with 5% NaHCO₃ and brine , followed by silica gel chromatography.

  • Yield : 65–72%.

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

A one-pot method using EDCI/HOBt avoids acyl chloride formation:

ParameterValue
Coupling AgentEDCI (1.2 equiv)
AdditiveHOBt (1.2 equiv)
SolventDMF
Temperature25°C
Reaction Time24 hours
Yield68–75%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

2-(2-Isopropylphenoxy)acetic acid+Sulfonamide IntermediateEDCI, DMFMicrowave, 100°CTarget Compound\text{2-(2-Isopropylphenoxy)acetic acid} + \text{Sulfonamide Intermediate} \xrightarrow[\text{EDCI, DMF}]{\text{Microwave, 100°C}} \text{Target Compound}

  • Conditions : 100°C, 300 W, 30 minutes.

  • Yield : 80–85%.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key Advantage
Acyl Chloride65–72>99High purity, scalable
EDCI/HOBt68–7598Avoids corrosive reagents
Microwave80–8597Rapid synthesis

Challenges and Mitigations

  • Sulfonamide Hydrolysis : The sulfonamide group is sensitive to acidic conditions. Reactions must be conducted at neutral pH.

  • Byproduct Formation : Thiazole ring oxidation can occur above 150°C. Use of inert atmospheres (N₂/Ar) is recommended .

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones or sulfoxides.

    Reduction: Sulfides or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide may exhibit anticancer properties. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, emphasizing the importance of thiazole derivatives in cancer treatment . The thiazole moiety is often associated with enhanced bioactivity, which could be relevant for this compound.

Anticonvulsant Properties

Analogous compounds have been evaluated for their anticonvulsant activities. For instance, derivatives of phenylacetamides have shown promising results in animal models for epilepsy, particularly through mechanisms involving sodium channel modulation . The potential for this compound to exhibit similar effects warrants investigation.

Inhibition of Viral Entry

The compound's structural characteristics suggest potential use as a small molecule inhibitor against viral infections, including SARS-CoV-2. Research indicates that small molecules can effectively inhibit viral entry into host cells, which is crucial in developing antiviral therapies . The thiazole group may enhance the interaction with viral proteins, making this compound a candidate for further exploration in this area.

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving the reaction of isopropyl phenol derivatives with thiazole-containing sulfonamides. The optimization of synthesis routes is essential for improving yield and purity .

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds using drug libraries; suggests thiazole derivatives are promising .
PMC4491109 (2015)Anticonvulsant ActivityEvaluated phenylacetamide derivatives; some showed significant anticonvulsant activity in animal models .
PMC7762362 (2020)Viral InhibitionDiscussed small molecules' role in inhibiting viral entry; relevant to potential applications of thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target compound 2-isopropyl C20H22N3O4S2 444.53 (calc.) Predicted pKa: ~7.0 (sulfonamide); High lipophilicity due to isopropyl group .
2-(4-chloro-3-methylphenoxy)-...acetamide (650614-70-3) 4-chloro-3-methyl C18H16ClN3O4S2 437.92 Density: 1.505 g/cm³; pKa: 7.01; Chlorine enhances electronegativity .
2-(2,3-dimethylphenoxy)-...acetamide (CID 978672) 2,3-dimethyl C19H19N3O4S2 417.50 (calc.) SMILES: CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C; Enhanced π-stacking .
2-(4-tert-butylphenoxy)-...acetamide (362609-38-9) 4-tert-butyl C23H27N3O4S2 485.60 (calc.) Steric bulk may reduce solubility; tert-butyl group increases hydrophobicity .
2-(1-naphthyloxy)-...acetamide (443638-31-1) 1-naphthyloxy C21H17N3O4S2 439.50 (calc.) Extended aromaticity improves π-π interactions; higher molecular rigidity .
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-...acetamide Benzo[d]thiazole derivative C18H18N4O3S2 402.49 (calc.) m.p. 147.1°C; IR peaks: 1689 cm⁻¹ (C=O), 1382 cm⁻¹ (SO2); Thiazole N-H bonding .

Key Findings:

The naphthyloxy substituent () introduces significant aromatic bulk, which may reduce aqueous solubility but enhance binding to hydrophobic protein pockets .

2,3-dimethylphenoxy () introduces electron-donating methyl groups, which may stabilize the phenoxy moiety via hyperconjugation, as reflected in its SMILES-derived planar structure .

Spectral and Physical Properties :

  • The benzo[d]thiazole derivative () shows distinct IR absorption at 1618 cm⁻¹ (C=N), absent in the target compound, suggesting stronger conjugation within the heterocyclic core .
  • The tert-butyl analog’s higher molecular weight (485.60 g/mol) correlates with increased melting points and crystalline stability compared to the target compound .

The 5,6-dimethylbenzo[d]thiazole analog () may exhibit enhanced bioactivity due to additional methyl groups stabilizing the thiazole ring’s conformation .

Biological Activity

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented with the following structure:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure consists of an isopropylphenoxy group and a thiazole-containing sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in disease pathways, including proteases that are crucial for viral entry into host cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth in vivo.

Antiviral Activity

A study focused on the inhibition of SARS-CoV-2 entry into host cells highlighted the potential of small molecules like this compound to target viral proteins. The compound demonstrated significant binding affinity to the spike protein, suggesting a mechanism for blocking viral entry into cells .

Antimicrobial and Antiparasitic Effects

In vitro studies have indicated that this compound exhibits activity against various bacterial strains and parasites. For instance, it was tested against Pheretima posthuma (Indian adult earthworm) to evaluate its anthelmintic effects. The results showed that it could effectively paralyze and kill these organisms at specific concentrations .

Anticancer Studies

A series of tests were conducted on different cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated that it could significantly reduce cell viability in breast and colon cancer models through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Case Study 1: SARS-CoV-2 Inhibition
    • Objective : Evaluate the effectiveness of this compound against SARS-CoV-2.
    • Method : The compound was subjected to binding assays with the viral spike protein.
    • Findings : Showed a high binding affinity, indicating potential as a therapeutic agent against COVID-19 .
  • Case Study 2: Antimicrobial Efficacy
    • Objective : Test the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
    • Method : Disc diffusion method was employed to determine inhibition zones.
    • Findings : Demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Case Study 3: Anticancer Activity
    • Objective : Assess cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Findings : Induced significant apoptosis at concentrations above 10 µM, suggesting a promising lead for further development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide to improve yield and purity?

  • Methodological Answer : The compound's synthesis involves multi-step reactions, including coupling substituted phenols with sulfonamide intermediates. For example, analogous acetamide-thiazole derivatives are synthesized via nucleophilic substitution or amidation reactions using activated intermediates like ((4-methylbenzenesulfonyl)amino)acetyl chloride . Key optimization steps include:

  • Temperature Control : Maintaining 0–5°C during amide bond formation to minimize side reactions.
  • Catalyst Selection : Using triethylamine or DMAP to enhance reaction efficiency.
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : A combination of spectral and crystallographic methods is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropylphenoxy protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.3–7.5 ppm) .
  • X-ray Crystallography : Resolve stereoelectronic effects, as demonstrated for structurally similar acetamide-thiazole derivatives (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₂₃N₃O₄S₂) with <2 ppm error .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in antimicrobial assays, given its thiazole-sulfonamide scaffold?

  • Methodological Answer : The thiazole and sulfonamide moieties suggest potential inhibition of bacterial dihydropteroate synthase (DHPS) or fungal cytochrome P450 enzymes. To confirm:

  • Enzyme Assays : Use recombinant DHPS in a spectrophotometric assay (NADPH oxidation at 340 nm) to measure competitive inhibition (Ki determination) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) with DHPS (PDB ID: 1AJ0) to identify binding interactions (e.g., hydrogen bonding with Arg 63, hydrophobic contacts with Phe 28) .
  • Resistance Profiling : Compare IC₅₀ values against wild-type vs. DHPS-mutant bacterial strains to validate target specificity .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Mitigation strategies include:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation (liposomes) to improve bioavailability .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS analysis). Introduce steric hindrance (e.g., methyl groups) to block CYP3A4-mediated oxidation .
  • Pharmacokinetic Modeling : Fit in vitro data to a compartmental model (e.g., Wagner-Nelson method) to predict in vivo absorption profiles .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use MolDescriptors (e.g., logP, polar surface area) and partial least squares regression to correlate structural features with bioactivity .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituted analogs (e.g., replacing isopropyl with cyclopropyl) using Schrödinger Suite .
  • ADMET Prediction : Apply SwissADME or pkCSM to prioritize derivatives with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity (LD₅₀ > 500 mg/kg) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA with Tukey’s Test : Compare multiple derivatives (e.g., p < 0.01 for IC₅₀ differences between thiazole vs. oxadiazole analogs) .
  • Hill Slope Analysis : Assess cooperativity in target binding (slopes >1 suggest positive allosteric modulation) .

Q. How can researchers validate the selectivity of this compound against off-target kinases?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen at 10 µM against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (≥50% inhibition).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of DHPS .
  • CRISPR Knockout : Generate DHPS-knockout cell lines; loss of compound activity confirms on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.